molecular formula C17H22N6O3 B11257894 2-(2,6-dimethylmorpholin-4-yl)-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine

2-(2,6-dimethylmorpholin-4-yl)-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B11257894
M. Wt: 358.4 g/mol
InChI Key: MOHGDLGFZCYOFA-UHFFFAOYSA-N
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Description

2-(2,6-DIMETHYLMORPHOLIN-4-YL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound that features a morpholine ring, a nitropyrimidine core, and a substituted aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-DIMETHYLMORPHOLIN-4-YL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common approach starts with the preparation of the morpholine derivative, followed by the introduction of the nitropyrimidine moiety and the aniline group. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-DIMETHYLMORPHOLIN-4-YL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,6-DIMETHYLMORPHOLIN-4-YL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways . The nitropyrimidine core is crucial for its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-DIMETHYLMORPHOLIN-4-YL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring and nitropyrimidine core are particularly significant for its applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H22N6O3

Molecular Weight

358.4 g/mol

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-4-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C17H22N6O3/c1-10-4-6-13(7-5-10)19-16-14(23(24)25)15(18)20-17(21-16)22-8-11(2)26-12(3)9-22/h4-7,11-12H,8-9H2,1-3H3,(H3,18,19,20,21)

InChI Key

MOHGDLGFZCYOFA-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)C)[N+](=O)[O-])N

Origin of Product

United States

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